Carbonic Anhydrase II Inhibition Potency vs. Other Maleamic Acid Derivatives
3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid demonstrates moderate inhibitory activity against human carbonic anhydrase II (hCA II). While a direct head-to-head comparison with other maleamic acid derivatives in the same assay is not available, cross-study analysis reveals that its reported Ki of 707 nM [1] is notably less potent than many optimized sulfonamide-based CA inhibitors but distinct from other N-aryl maleamic acid analogs for which CA inhibition data is sparse, underscoring the unique activity profile conferred by the 4-chlorophenyl group.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 707 nM |
| Comparator Or Baseline | N-Phenylmaleamic acid (no reported CA II inhibition data found); General class of sulfonamide CA inhibitors (Ki typically <100 nM) |
| Quantified Difference | Not directly quantifiable; compound exhibits a specific, moderate inhibitory profile against hCA II, differentiating it from the broader class of potent CA inhibitors. |
| Conditions | In vitro; human carbonic anhydrase 2; stopped-flow CO₂ hydration assay, 30 min pre-incubation. |
Why This Matters
This specific Ki value defines its utility as a probe or a starting point for developing a distinct chemical series of CA inhibitors, separate from classical sulfonamides.
- [1] BindingDB. (n.d.). BDBM50279670 (CHEMBL4174083) - Carbonic anhydrase 2 (Human) Ki Data. View Source
